4-Isopropylsalicylaldehyde

Vue d'ensemble

Description

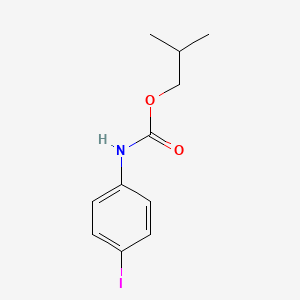

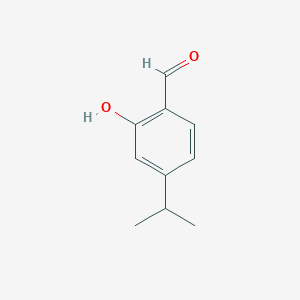

4-Isopropylsalicylaldehyde is a chemical compound that belongs to the family of salicylaldehydes . It is a natural product found in Thujopsis dolabrata . The molecular formula of 4-Isopropylsalicylaldehyde is C10H12O2 .

Molecular Structure Analysis

The molecular weight of 4-Isopropylsalicylaldehyde is 164.20 g/mol . The IUPAC name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde . The InChIKey, a unique identifier for the compound, is NSLDZVUVKUIYNL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-Isopropylsalicylaldehyde has a density of 1.1±0.1 g/cm³ . Its boiling point is 265.5±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.4±3.0 kJ/mol . The flash point is 110.4±14.4 °C .

Relevant Papers

One relevant paper I found discusses the trypanocidal activity of 4-Isopropylsalicylaldehyde . The study synthesized and studied the possible trypanocidal activity of 4-Isopropylsalicylaldehyde and 4-Isopropylsalicylic acid . These compounds were chemical derivatives of gossypol, a drug that has been studied for its potential use in treating Trypanosoma cruzi .

Applications De Recherche Scientifique

Chemical Identity and Synthesis

4-Isopropylsalicylaldehyde, also known as Chamaecin, has been identified in essential oils, such as those from Chamaecyparis Taiwanensis. It was confirmed as 4-isopropylsalicylaldehyde through comparison with a synthetic compound prepared by the oxidation of carvacrol methyl ether followed by hydrolysis (Lin, Wang, & Chang, 1963).

Multicomponent Chemical Reactions

4-Isopropylsalicylaldehyde plays a role in multicomponent chemical reactions, such as isocyanide chemistry. These reactions are useful in finding new desirable products in various industries, including pharmaceuticals (Ugi, Werner, & Dömling, 2003).

Fragrance Industry Applications

This compound is a key ingredient in fragrances, particularly those with floral scents like lilac or lily-of-the-valley. It is synthesized through a two-step process involving aldol condensation and hydrogenation. Its stability in basic solutions makes it a frequent choice for soaps, detergents, and shampoos (Vrbková, Vyskočilová, Rott, Zapletal, & Červený, 2017).

Biomedical Applications

In the field of biomedical science, derivatives of 4-isopropylsalicylaldehyde have been studied for their potential in drug delivery systems and as fixatives in bioprostheses. These applications leverage the compound's chemical properties to enhance the performance and stability of biomedical devices and formulations (Jayakrishnan & Jameela, 1996).

Mécanisme D'action

Target of Action

4-Isopropylsalicylaldehyde, a chemical compound belonging to the family of salicylaldehydes, is identified as a potent partial tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin and other pigments from tyrosine by oxidation.

Mode of Action

This interaction can increase the drug potency, induce long-lasting pharmacological effects, and in some cases, drive the drug selectivity for the target over structurally related receptors .

Pharmacokinetics

Factors such as the compound’s molecular weight, lipophilicity, and chemical structure can influence its ADME properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its target. .

Propriétés

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLDZVUVKUIYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)

![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)

![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)